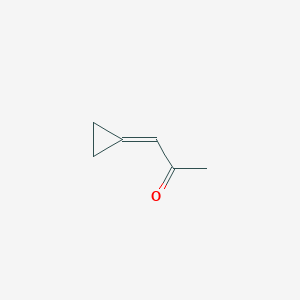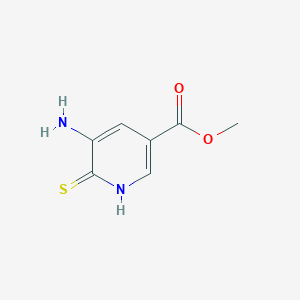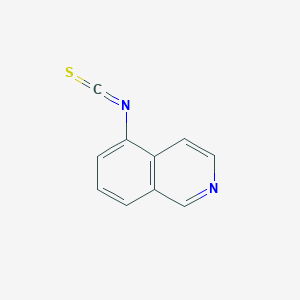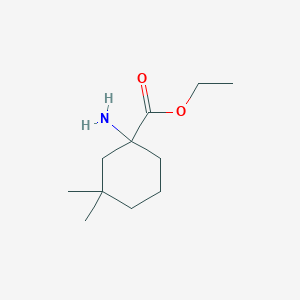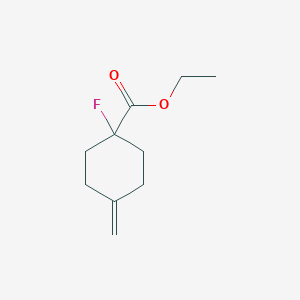
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate
Overview
Description
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is a fluorinated organic compound with the molecular formula C10H15FO2. This compound is known for its unique structure, which includes a fluoro group and a methylene group attached to a cyclohexane ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The methylene group can also participate in reactions that modify the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-chloro-4-methylenecyclohexanecarboxylate
- Ethyl 1-bromo-4-methylenecyclohexanecarboxylate
- Ethyl 1-iodo-4-methylenecyclohexanecarboxylate
Uniqueness
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15FO2 |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15FO2/c1-3-13-9(12)10(11)6-4-8(2)5-7-10/h2-7H2,1H3 |
InChI Key |
RBHLOSSYNYIVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=C)CC1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
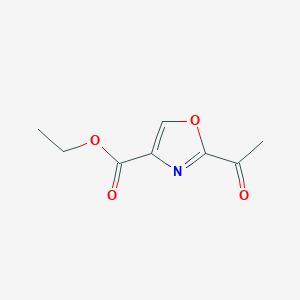
![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)
![2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine](/img/structure/B8742836.png)
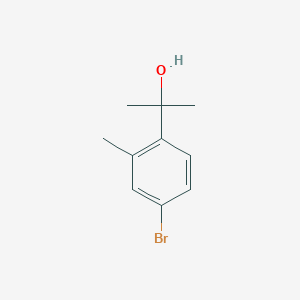
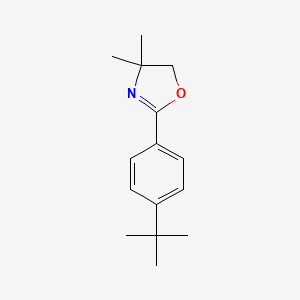
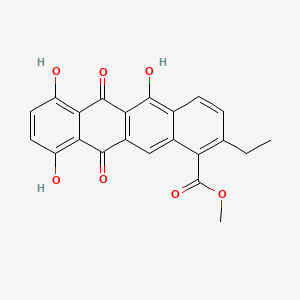
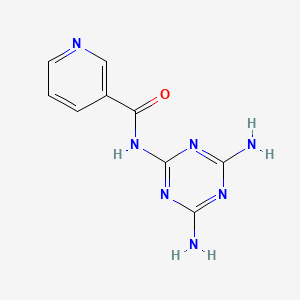
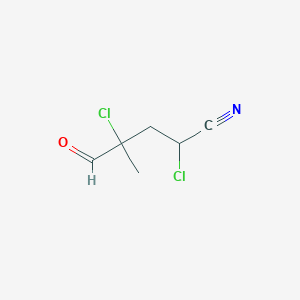

![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)
